molecular formula C15H26N4O4S B2857643 methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1322721-99-2

methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2857643
CAS RN: 1322721-99-2
M. Wt: 358.46
InChI Key: GLIHIVDYRRIVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, also known as TAK-915, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

Scientific Research Applications

Synthesis of Novel Heterocycles

Research has led to the development of new synthetic pathways for creating heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides involved the reaction of substituted ethyl 5-aminopyrazole-4-carboxylates, highlighting the versatility of pyrazole derivatives in synthesizing complex heterocycles (Coppo & Fawzi, 1997).

Agricultural Chemistry Applications

Pyrazole derivatives have been investigated for their potential in agricultural chemistry. For instance, studies on pyrazosulfuron-ethyl, a sulfonylurea herbicide, have provided insights into its behavior in rice soils, including its degradation and translocation, which is essential for understanding its environmental impact and efficacy as a herbicide (Singh & Singh, 2011).

Medicinal Chemistry and Drug Design

Pyrazole derivatives have been extensively studied for their biological activities, leading to the discovery of new therapeutic agents. For example, the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors identified celecoxib, a well-known anti-inflammatory drug (Penning et al., 1997). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of pyrazole derivatives in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

properties

IUPAC Name

methyl 5-ethyl-3-[4-(2-methylpropyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c1-5-12-13(15(20)23-4)14(17-16-12)24(21,22)19-8-6-18(7-9-19)10-11(2)3/h11H,5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIHIVDYRRIVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

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